Metoquizine

Description

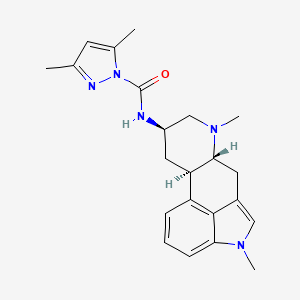

Structure

2D Structure

3D Structure

Properties

CAS No. |

7125-67-9 |

|---|---|

Molecular Formula |

C22H27N5O |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]-3,5-dimethylpyrazole-1-carboxamide |

InChI |

InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28)/t16-,18-,20-/m1/s1 |

InChI Key |

WGPJQOGQDROQGQ-YVWKXTFCSA-N |

Isomeric SMILES |

CC1=CC(=NN1C(=O)N[C@@H]2C[C@H]3[C@@H](CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |

Canonical SMILES |

CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |

Appearance |

Solid powder |

Other CAS No. |

7125-67-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Metoquizine; Lilly 42406; Ly 42406; Ly-42406; Ly42406; 42406; Metoquizina; Metoquizinum; |

Origin of Product |

United States |

Foundational & Exploratory

Metoquizine: A Technical Guide to its Anticipated Anticholinergic Mechanism of Action

Disclaimer: This document provides a detailed overview of the anticipated mechanism of action of Metoquizine as an anticholinergic agent. It is important to note that despite a comprehensive search of scientific literature and pharmacological databases, specific experimental data on this compound's binding affinities, functional activity at muscarinic receptors, and its effects on downstream signaling pathways are not publicly available. Therefore, this guide is based on the established principles of anticholinergic pharmacology and the known actions of other drugs in this class. The experimental protocols and quantitative data presented are illustrative examples and do not represent specific findings for this compound.

Introduction to this compound and Anticholinergic Agents

This compound is classified as an anticholinergic and antihistamine compound.[1][] Anticholinergic agents exert their effects by blocking the action of the neurotransmitter acetylcholine (ACh) at its receptors.[3] Acetylcholine is a critical signaling molecule in the central and peripheral nervous systems, playing a key role in numerous physiological processes. The primary targets for anticholinergic drugs are the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in mediating the parasympathetic nervous system's functions.

The general structure-activity relationship (SAR) for many anticholinergic drugs involves key pharmacophoric features that facilitate their interaction with muscarinic receptors. These typically include a cationic head (usually a tertiary or quaternary amine), a central scaffold, and a bulky hydrophobic moiety.[4][5] The chemical structure of this compound is consistent with these general features, suggesting its interaction with the cholinergic system.

Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The principal mechanism of action for anticholinergic agents is competitive antagonism at muscarinic acetylcholine receptors. This means that this compound is expected to bind reversibly to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating a cellular response.

There are five subtypes of muscarinic receptors (M1-M5), each with a distinct tissue distribution and downstream signaling pathway. The clinical effects of an anticholinergic drug depend on its affinity and selectivity for these different subtypes. Without specific data for this compound, its receptor subtype selectivity remains unknown.

Quantitative Analysis of Anticholinergic Activity

To characterize the anticholinergic activity of a compound like this compound, several quantitative parameters are determined through in vitro experiments. These parameters provide crucial information about the drug's potency and affinity for its target receptors.

Table 1: Key Parameters for Quantifying Anticholinergic Activity

| Parameter | Description | Typical Experimental Method |

| Ki (Inhibition Constant) | Represents the affinity of an antagonist for a receptor. A lower Ki value indicates a higher binding affinity. | Radioligand Binding Assay |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. It is dependent on the concentration of the agonist used. | Functional Assays (e.g., calcium flux, GTPγS binding) |

| pA2 | The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. It is a measure of antagonist potency derived from functional experiments. | Schild Analysis of Functional Assay Data |

Experimental Protocols for Characterizing Anticholinergic Activity

The following sections describe standard experimental protocols used to determine the quantitative parameters of anticholinergic drugs.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay directly measures the binding of a radiolabeled ligand to a receptor. To determine the Ki of an unlabeled compound like this compound, a competition binding experiment is performed.

Protocol Outline:

-

Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1-M5 receptors).

-

Incubation: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Functional Assays for Determining Antagonist Potency (IC50 and pA2)

Functional assays measure the biological response of a cell or tissue to an agonist and the inhibition of that response by an antagonist.

Protocol Outline (Calcium Flux Assay):

-

Cell Preparation: Cells expressing the muscarinic receptor of interest are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration. For pA2 determination, full agonist dose-response curves are generated in the presence of multiple fixed concentrations of the antagonist (Schild analysis).

Caption: Workflow for a functional calcium flux assay.

Downstream Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are coupled to different G-proteins, which in turn activate distinct intracellular signaling cascades. The blockade of these pathways by an antagonist like this compound is the molecular basis of its anticholinergic effects.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of Gi/o can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Caption: General signaling pathways of muscarinic receptors.

Logical Relationship of this compound's Anticholinergic Action

The anticholinergic effect of this compound can be understood as a series of events starting from its administration to the final physiological response.

Caption: Logical flow of this compound's anticholinergic action.

Conclusion

While specific experimental data for this compound is lacking in the public domain, its classification as an anticholinergic agent strongly suggests that its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. The principles and experimental methodologies outlined in this guide provide a robust framework for the characterization of such compounds. Future research providing quantitative data on this compound's receptor binding profile and functional activity would be necessary to fully elucidate its precise pharmacological properties and clinical potential. Researchers and drug development professionals are encouraged to apply these standard assays to generate specific data for this compound to validate its expected mechanism of action.

References

- 1. This compound - Immunomart [immunomart.com]

- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anticholinergics Med Chem Lecture | PPTX [slideshare.net]

Metoquizine: A Technical Guide to Synthesis and Characterization for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoquizine, a compound identified as both a muscarinic acetylcholine receptor antagonist and an antihistamine, presents a unique pharmacological profile of interest for further investigation. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential mechanisms of action of this compound for research purposes. Due to the limited availability of specific experimental data in the public domain, this document outlines a plausible synthetic route and standard characterization methodologies based on established chemical principles and analogous compounds. Detailed protocols for pharmacological evaluation are also provided to facilitate further research into its dual antagonist activity.

Introduction

This compound, with the IUPAC name 3,5-Dimethyl-N-(4,6,6a,7,8,9,10,10a-octahydro-4,7-dimethylindolo[4,3-fg]quinolin-9-yl)-1H-pyrazole-1-carboxamide, is a heterocyclic compound with potential applications stemming from its dual antagonism of muscarinic acetylcholine and histamine H1 receptors. This guide details a proposed synthetic pathway, methods for structural and physicochemical characterization, and protocols for assessing its biological activity.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned in two main parts: the construction of the complex indolo[4,3-fg]quinoline amine intermediate and the synthesis of the pyrazole-carboxamide moiety, followed by their coupling.

Part 1: Synthesis of the Indolo[4,3-fg]quinoline Amine Intermediate

The synthesis of the tetracyclic indolo[4,3-fg]quinoline core is a complex process often involving multiple steps. Key strategies for constructing similar ergoline-like structures include Bischler-Napieralski or Pictet-Spengler type cyclizations to form the dihydro-β-carboline portion, followed by further ring closures, such as an intramolecular Heck reaction[1].

Part 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride

This reactive intermediate can be prepared from commercially available 3,5-dimethylpyrazole.

Part 3: Coupling Reaction

The final step involves the amidation reaction between the indolo[4,3-fg]quinoline amine and the 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This can be achieved by the condensation of acetylacetone with hydrazine sulfate in an alkaline solution[2][3].

-

Materials: Hydrazine sulfate, sodium hydroxide, acetylacetone, ether, anhydrous potassium carbonate, petroleum ether.

-

Procedure:

-

Dissolve hydrazine sulfate in 10% sodium hydroxide solution and cool in an ice bath.

-

Add acetylacetone dropwise while maintaining the temperature at approximately 15°C.

-

Stir the mixture for 1 hour at 15°C.

-

Dilute with water and extract the product with ether.

-

Dry the combined ether extracts over anhydrous potassium carbonate.

-

Remove the ether by distillation to obtain crude 3,5-dimethylpyrazole.

-

Recrystallize from petroleum ether to yield the purified product.

-

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride

-

Materials: 3,5-Dimethylpyrazole, triphosgene, triethylamine, dry dichloromethane.

-

Procedure:

-

Dissolve 3,5-dimethylpyrazole in dry dichloromethane and cool to 0°C.

-

Add a solution of triphosgene in dry dichloromethane dropwise.

-

Add triethylamine dropwise and allow the reaction to warm to room temperature.

-

Stir for several hours until the reaction is complete (monitored by TLC).

-

The resulting solution of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is used directly in the next step.

-

Step 3: Synthesis of the 4,6,6a,7,8,9,10,10a-octahydro-4,7-dimethylindolo[4,3-fg]quinolin-9-amine The synthesis of this complex amine is not trivial and would likely involve a multi-step process starting from simpler precursors, potentially utilizing strategies such as those employed in the synthesis of related ergoline alkaloids[1]. Due to the lack of a published procedure, a detailed protocol cannot be provided.

Step 4: Coupling of the Amine and Carbonyl Chloride

-

Materials: Solution of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride from Step 2, 4,6,6a,7,8,9,10,10a-octahydro-4,7-dimethylindolo[4,3-fg]quinolin-9-amine, triethylamine, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve the indoloquinoline amine in dichloromethane and add triethylamine.

-

Add the solution of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

Physicochemical Properties

Experimentally determined physicochemical properties for this compound are not widely reported. The following table summarizes predicted and some available data.

| Property | Value (Predicted/Available) | Source |

| Molecular Formula | C22H27N5O | [Vendor Data] |

| Molecular Weight | 377.49 g/mol | [Vendor Data] |

| Density | 1.35 g/cm³ | [ChemSrc] |

| LogP | 3.29 | [ChemSrc] |

| pKa | Not Available | - |

| Melting Point | Not Available | - |

| Appearance | Not Available (likely a solid) | - |

| Solubility | Sparingly soluble in water (predicted) | [Inference] |

Spectroscopic Data (Hypothetical)

The following tables present hypothetical spectroscopic data based on the structure of this compound.

Table 2: Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 7.5 | m | 4H | Aromatic protons of the indole ring |

| 6.0 | s | 1H | Pyrazole C4-H |

| 3.5 - 4.0 | m | 2H | Protons adjacent to nitrogen |

| 2.5 - 3.0 | m | 6H | Methyl groups on quinoline and pyrazole |

| 1.5 - 2.5 | m | ~13H | Aliphatic protons on the quinoline core |

Table 3: Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 160 - 170 | Carbonyl carbon (C=O) |

| 140 - 150 | Pyrazole C3 and C5 |

| 110 - 140 | Aromatic carbons of the indole ring |

| 105 | Pyrazole C4 |

| 20 - 60 | Aliphatic and methyl carbons |

Table 4: Hypothetical Mass Spectrometry Data

| m/z | Interpretation |

| 378.2291 | [M+H]⁺ (Calculated) |

| 377.2215 | [M]⁺ (Calculated) |

| Fragments | Corresponding to loss of pyrazole-carboxamide moiety, and fragmentation of the quinoline core. |

Mechanism of Action and Signaling Pathways

This compound is reported to be a muscarinic acetylcholine receptor antagonist and an antihistamine, suggesting it targets both muscarinic and histamine H1 receptors.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

As an antagonist, this compound would block the binding of acetylcholine to these receptors, thereby inhibiting these downstream signaling cascades.

Caption: Muscarinic acetylcholine receptor signaling pathways.

Histamine H1 Receptor Signaling

The histamine H1 receptor is also a Gq/11-coupled GPCR. Activation by histamine leads to the same signaling cascade as the M1, M3, and M5 muscarinic receptors, resulting in increased intracellular calcium and PKC activation[4]. This compound, as an H1 antagonist (antihistamine), would block this pathway.

Caption: Histamine H1 receptor signaling pathway.

Experimental Protocols for Pharmacological Characterization

The following protocols describe standard assays to characterize the antagonist activity of this compound at muscarinic and histamine H1 receptors.

Muscarinic Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity (Ki) of this compound for the different muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)).

-

Non-specific binding control (e.g., Atropine).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

This compound stock solution and serial dilutions.

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a 96-well filter plate, combine the cell membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).

-

Incubate at room temperature to reach equilibrium.

-

Separate bound from free radioligand by vacuum filtration.

-

Wash the filters with cold assay buffer.

-

Add scintillation cocktail to the filters and measure radioactivity.

-

Calculate specific binding and determine the IC50 of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is similar to the muscarinic receptor binding assay but targets the H1 receptor.

-

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

Radioligand (e.g., [³H]-Mepyramine).

-

Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine).

-

Assay buffer.

-

This compound stock solution and serial dilutions.

-

Standard binding assay equipment as listed above.

-

-

Procedure:

-

Follow the same general procedure as the muscarinic receptor binding assay, substituting the H1 receptor expressing membranes and [³H]-Mepyramine as the radioligand.

-

Functional Antagonism Assay (Calcium Flux Assay)

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization, a downstream effect of M1/M3/M5 and H1 receptor activation.

-

Materials:

-

Cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human M1, M3, M5, or H1 receptors).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist (e.g., Acetylcholine for muscarinic receptors, Histamine for H1 receptors).

-

This compound stock solution and serial dilutions.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells with assay buffer.

-

Add varying concentrations of this compound to the wells and incubate.

-

Measure baseline fluorescence.

-

Inject a concentration of agonist that elicits a submaximal response (EC80) and measure the change in fluorescence over time.

-

Determine the inhibitory effect of this compound on the agonist-induced calcium flux and calculate the IC50.

-

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for pharmacological characterization.

Conclusion

This compound is a compound with a potentially interesting dual pharmacological profile. This guide provides a framework for its synthesis and comprehensive characterization. The proposed synthetic route and experimental protocols are based on established methodologies and can be adapted for the specific needs of the research. Further investigation is warranted to fully elucidate the synthesis, physicochemical properties, and biological activities of this compound.

References

Preclinical Pharmacological Profile of Metoquizine: An In-depth Technical Guide

An important note for our readers: Extensive searches for preclinical data on a compound referred to as "Metoquizine" have not yielded any specific pharmacological information. The scientific literature and drug development databases reviewed do not contain entries for a substance with this name. It is possible that "this compound" may be a new or emerging investigational compound with data not yet in the public domain, a discontinued project, or a potential misspelling of a different therapeutic agent.

This guide has been structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the preclinical pharmacological profile of a novel compound, using the placeholder name "this compound." The methodologies, data presentation formats, and visualizations detailed below represent the standard industry and regulatory expectations for a thorough preclinical assessment.

Receptor Binding Profile

A fundamental first step in characterizing a new chemical entity is to determine its affinity for a wide range of biological targets. This is typically achieved through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors, ion channels, and transporters.

Methodology:

-

Target Preparation: Cloned human receptors, ion channels, or transporters are expressed in appropriate cell lines (e.g., HEK293, CHO). Membranes from these cells are prepared and stored.

-

Assay Conditions: A fixed concentration of a specific radioligand for the target of interest is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Detection: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the target.

Table 1: Hypothetical Receptor Binding Profile of this compound (Ki in nM)

| Target Class | Specific Target | This compound Ki (nM) | Reference Compound Ki (nM) |

| Dopaminergic | D1 | >1000 | Haloperidol (1.5) |

| D2 | 15 | Haloperidol (0.8) | |

| D3 | 25 | Haloperidol (0.5) | |

| Serotonergic | 5-HT1A | 50 | Buspirone (10) |

| 5-HT2A | 5 | Risperidone (0.2) | |

| 5-HT2C | 30 | Olanzapine (2) | |

| Adrenergic | α1 | 100 | Prazosin (0.1) |

| α2 | >1000 | Clonidine (5) | |

| Histaminergic | H1 | 20 | Diphenhydramine (3) |

| Muscarinic | M1 | >1000 | Atropine (0.3) |

This data is illustrative and not based on actual experimental results for this compound.

In Vitro Functional Activity

Following the identification of binding targets, it is crucial to determine the functional consequence of this binding (i.e., agonist, antagonist, or inverse agonist activity).

Experimental Protocol: Second Messenger Assays (e.g., cAMP Assay)

Objective: To determine the functional activity of this compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

Methodology:

-

Cell Culture: Cells expressing the target receptor are cultured.

-

Compound Treatment: Cells are treated with varying concentrations of this compound, a known agonist, or a known antagonist.

-

Lysis and Detection: After a specified incubation period, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Dose-response curves are generated. For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonists, the IC50 (concentration causing 50% inhibition of the agonist response) and the Schild analysis can be used to determine the pA2.

Table 2: Hypothetical In Vitro Functional Profile of this compound

| Target | Assay Type | This compound Activity | EC50/IC50 (nM) | Emax (%) |

| D2 Receptor | cAMP Assay | Antagonist | IC50 = 25 | N/A |

| 5-HT2A Receptor | Calcium Flux Assay | Antagonist | IC50 = 10 | N/A |

| 5-HT1A Receptor | cAMP Assay | Partial Agonist | EC50 = 75 | 40% |

| H1 Receptor | Calcium Flux Assay | Inverse Agonist | EC50 = 35 | -30% |

This data is illustrative and not based on actual experimental results for this compound.

In Vivo Pharmacodynamic Models

In vivo studies are essential to understand the physiological effects of a compound in a whole organism. The choice of model depends on the intended therapeutic indication.

Experimental Protocol: Rodent Model of Antipsychotic-like Activity (e.g., Conditioned Avoidance Response)

Objective: To assess the antipsychotic-like potential of this compound in rats.

Methodology:

-

Apparatus: A shuttle box with two compartments, a conditioned stimulus (e.g., a light or tone), and an unconditioned stimulus (e.g., a mild foot shock).

-

Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.

-

Drug Administration: Once trained, rats are administered this compound, a vehicle control, or a positive control (e.g., haloperidol) at various doses.

-

Testing: The number of successful avoidance responses is recorded. A decrease in avoidance without significant motor impairment is indicative of antipsychotic-like activity.

-

Data Analysis: The ED50 (dose required to produce a 50% reduction in avoidance responses) is calculated.

Table 3: Hypothetical In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | This compound ED50 (mg/kg) | Positive Control ED50 (mg/kg) |

| Conditioned Avoidance | Rat | % Avoidance | 2.5 | Haloperidol (0.5) |

| Forced Swim Test | Mouse | Immobility Time | 5.0 | Fluoxetine (10) |

This data is illustrative and not based on actual experimental results for this compound.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital functions.

Experimental Protocol: hERG Patch Clamp Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, which is associated with the risk of QT interval prolongation and Torsades de Pointes.

Methodology:

-

Cell Preparation: Cells stably expressing the hERG channel are used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a voltage step protocol.

-

Compound Application: this compound is applied at multiple concentrations.

-

Data Analysis: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value is calculated.

Table 4: Hypothetical Safety Pharmacology Profile of this compound

| System | Assay | Endpoint | This compound Result |

| Cardiovascular | hERG Patch Clamp | IC50 | >10 µM |

| In Vivo Telemetry (Dog) | QT Interval | No significant change at 10 mg/kg | |

| Central Nervous | Irwin Test (Rat) | Behavioral/Physiological Signs | Sedation at >10 mg/kg |

| Respiratory | Whole Body Plethysmography (Rat) | Respiratory Rate | No significant change at 10 mg/kg |

This data is illustrative and not based on actual experimental results for this compound.

Preclinical Pharmacokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is critical for interpreting pharmacology and toxicology data and for predicting human pharmacokinetics.

Experimental Protocol: In Vitro Metabolic Stability

Objective: To determine the rate at which this compound is metabolized by liver microsomes.

Methodology:

-

Incubation: this compound is incubated with liver microsomes (from rat, dog, and human) and NADPH (a necessary cofactor for many metabolic enzymes).

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The concentration of this compound in each sample is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Table 5: Hypothetical Preclinical Pharmacokinetic Profile of this compound

| Parameter | Rat | Dog | Human |

| Plasma Protein Binding (%) | 95 | 92 | 96 |

| Microsomal Stability (t½, min) | 25 | 40 | 35 |

| In Vivo Half-life (h) | 4 | 8 | - |

| Bioavailability (%) | 30 | 50 | - |

This data is illustrative and not based on actual experimental results for this compound.

This framework provides a comprehensive overview of the necessary preclinical studies to define the pharmacological profile of a novel compound. The successful execution and interpretation of these studies are paramount for making informed decisions in the drug development process.

Metoquizine: An Analysis of Neurological Effects Based on its Classification as a First-Generation Antihistamine

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the requested topic of Metoquizine's effects on the central and peripheral nervous systems. However, a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical information repositories reveals a significant lack of specific data for a compound named "this compound" (CAS 7125-67-9). While chemical suppliers list this compound and classify it as an antihistamine, no peer-reviewed studies detailing its pharmacodynamics, pharmacokinetics, receptor binding affinities, or specific neurological effects were found.[][2][3][4]

Therefore, this document provides an in-depth guide to the known and expected neurological effects of this compound based on its classification as a first-generation sedating antihistamine .[] The principles, mechanisms, experimental evaluations, and data presented herein are representative of this class of compounds and serve as a framework for understanding how a molecule like this compound would be profiled. All quantitative data and experimental protocols are illustrative examples derived from established knowledge of well-documented first-generation antihistamines.

Introduction to this compound and First-Generation Antihistamines

This compound (CAS 7125-67-9) is identified as an antihistamine. Based on the properties of compounds developed in the same era and the common characteristics of H1 receptor antagonists, it is categorized as a first-generation antihistamine. These compounds are known for their ability to cross the blood-brain barrier, leading to significant effects on the Central Nervous System (CNS).

First-generation antihistamines are competitive inverse agonists at the histamine H1 receptor. Unlike second-generation antihistamines, which are designed to be peripherally selective, first-generation agents are lipophilic and readily penetrate the CNS. This CNS penetration is responsible for their characteristic sedative effects and a broader range of anticholinergic and other off-target activities.

Mechanism of Action

The primary mechanism of action for first-generation antihistamines is the blockade of H1 receptors in both the periphery and the CNS.

-

Peripheral Nervous System (PNS): In the periphery, histamine is released from mast cells and basophils during an allergic reaction, binding to H1 receptors on sensory nerve endings and smooth muscle. This causes symptoms like itching, pain, and vasodilation. Antihistamines block these receptors, mitigating allergic symptoms.

-

Central Nervous System (CNS): Within the CNS, the histaminergic system plays a crucial role in maintaining wakefulness and alertness. By blocking CNS H1 receptors, first-generation antihistamines suppress this arousal pathway, leading to sedation, drowsiness, and impaired cognitive and psychomotor function. Furthermore, many of these drugs also exhibit significant affinity for other receptors, notably muscarinic acetylcholine receptors (mAChR), which contributes to their anticholinergic side effects.

Effects on the Central Nervous System (CNS)

The CNS effects are the most prominent feature distinguishing first-generation from second-generation antihistamines.

-

Sedation and Somnolence: The most common CNS effect is sedation, which results from the blockade of H1 receptors in the brain's sleep-wake centers. This can range from mild drowsiness to significant somnolence.

-

Cognitive and Psychomotor Impairment: These agents can impair memory, concentration, and psychomotor performance. This poses risks for individuals operating machinery or driving.

-

Anticholinergic Effects: Blockade of muscarinic receptors in the CNS can lead to confusion, agitation, and in high doses, delirium and hallucinations.

-

Anti-emetic and Anti-motion Sickness Effects: Some first-generation antihistamines are effective in preventing nausea and vomiting due to their action on H1 and muscarinic receptors in the brainstem.

Effects on the Peripheral Nervous System (PNS)

Effects on the PNS are primarily related to the blockade of H1 and muscarinic receptors outside of the CNS.

-

Antihistaminic Effects: Blockade of H1 receptors on peripheral sensory nerves reduces itching and pain associated with allergic reactions.

-

Anticholinergic (Antimuscarinic) Effects: Blockade of muscarinic receptors in the periphery leads to a range of side effects. These are summarized in the table below.

Quantitative Data: Representative Receptor Binding Profile

The following table represents a typical receptor binding profile for a hypothetical first-generation antihistamine like this compound. Data is presented as Ki (nM), where a lower value indicates higher binding affinity.

| Receptor Target | Representative Ki (nM) | Primary Associated Effect |

| Histamine H1 | 1 - 15 | Antihistaminic, Sedative |

| Muscarinic M1-M5 | 15 - 100 | Anticholinergic (Dry Mouth, Blurred Vision, Tachycardia) |

| Adrenergic α1 | 50 - 250 | Dizziness, Hypotension |

| Serotonin 5-HT2A | 20 - 150 | Anxiolytic, Appetite Stimulation |

Table 1: Illustrative receptor binding affinities for a representative first-generation antihistamine.

Key Experimental Protocols

The characterization of a CNS-active compound like a first-generation antihistamine involves a series of standard in vitro and in vivo assays.

In Vitro: Radioligand Binding Assay

This experiment is fundamental for determining the binding affinity of a compound to various receptors.

Objective: To quantify the affinity (Ki) of this compound for H1, muscarinic, adrenergic, and serotonin receptors.

Methodology:

-

Preparation of Membranes: Cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing H1R) are cultured and harvested. The cells are lysed, and the cell membranes are isolated via centrifugation.

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]-pyrilamine for H1 receptors) is incubated with the prepared membranes.

-

Addition of Competitor: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixtures.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters (representing bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Rodent Model of Psychomotor Performance (Rotarod Test)

This experiment assesses the sedative and motor-impairing effects of a compound.

Objective: To evaluate the effect of this compound on motor coordination and balance in mice.

Methodology:

-

Animal Acclimation: Male C57BL/6 mice are acclimated to the laboratory environment for at least one week.

-

Training: Mice are trained on the rotarod apparatus (a rotating rod) at a fixed or accelerating speed for 2-3 consecutive days. A baseline performance (latency to fall) is recorded for each animal.

-

Drug Administration: Animals are randomly assigned to groups and administered either vehicle (e.g., saline) or varying doses of this compound via intraperitoneal (IP) injection.

-

Testing: At a predetermined time post-injection (e.g., 30 minutes), each mouse is placed back on the rotarod.

-

Data Collection: The latency to fall off the rotating rod is recorded for each mouse, with a cut-off time (e.g., 300 seconds).

-

Data Analysis: The mean latency to fall for each treatment group is compared to the vehicle control group using statistical methods (e.g., ANOVA). A significant decrease in latency to fall indicates impaired motor coordination.

Signaling Pathways

The primary signaling pathway affected by this compound is the Gq/11-coupled pathway downstream of the H1 receptor. Blockade of this receptor prevents the canonical signaling cascade initiated by histamine.

Conclusion

While specific experimental data on this compound is absent from public scientific literature, its classification as a first-generation antihistamine provides a robust framework for understanding its likely effects on the central and peripheral nervous systems. It is expected to act as a potent H1 receptor antagonist with significant CNS penetration, leading to sedation and potential cognitive impairment. Furthermore, off-target binding, particularly to muscarinic receptors, would likely produce anticholinergic side effects. The experimental and analytical methods described in this guide represent the standard approach for characterizing such a compound and generating the comprehensive data required by drug development professionals.

References

Investigating the Antihistaminic Properties of Metoquizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoquizine is a pharmaceutical compound identified as an antihistamine utilized for the relief of allergic symptoms. This technical guide provides an in-depth exploration of the core antihistaminic properties of this compound, predicated on the established pharmacology of H1 receptor antagonists. Due to the limited availability of specific public data on this compound, this document outlines the presumed mechanism of action, relevant signaling pathways, and standardized experimental protocols for characterizing such a compound. The provided methodologies and comparative data for other H1 antihistamines serve as a foundational framework for researchers and professionals in the field of drug development.

Presumed Mechanism of Action

This compound is understood to function as a competitive antagonist of the histamine H1 receptor. In this capacity, it is presumed to bind reversibly to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting a cellular response. This competitive antagonism effectively blocks the downstream signaling cascade initiated by histamine, mitigating the physiological effects associated with allergic reactions. First-generation H1-antihistamines are known to cross the blood-brain barrier, which can lead to sedative effects by antagonizing H1 receptors in the central nervous system.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined signaling cascade. This compound, as a competitive antagonist, interrupts this pathway at the receptor level.

The binding of histamine to the H1 receptor induces a conformational change, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.[1] Activated Gq stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to the physiological responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[1][2]

Quantitative Data Presentation

| Antihistamine | Receptor Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) | Generation | Reference |

| Diphenhydramine | 16 | 30 | First | [Generic Data] |

| Chlorpheniramine | 3.2 | 12 | First | [Generic Data] |

| Loratadine | 25 | 150 | Second | [Generic Data] |

| Cetirizine | 6.3 | 24 | Second | [Generic Data] |

| Fexofenadine | 10 | >10,000 | Second | [Generic Data] |

| Mepyramine | 1.0 | 2.5 | First | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the antihistaminic properties of a compound like this compound.

In Vitro: Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand with high affinity for the H1 receptor (e.g., [³H]-mepyramine), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled H1 antagonist) from the total binding. The IC50 value for this compound (the concentration that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro: Guinea Pig Ileum Contraction Assay

Objective: To assess the functional antagonist activity of this compound against histamine-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).

-

Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Histamine Dose-Response Curve: A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

-

Second Histamine Dose-Response Curve: A second cumulative concentration-response curve for histamine is generated in the presence of this compound.

-

Data Analysis: The antagonist effect of this compound is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to determine the potency of this compound as a competitive antagonist.

In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of this compound in protecting against histamine-induced bronchoconstriction.

Methodology:

-

Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial respiration. A catheter is placed in the jugular vein for drug administration.

-

Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring the increase in airway resistance or the decrease in tidal volume.

-

This compound Administration: A group of animals is pre-treated with this compound, typically administered intraperitoneally or orally, at various doses. A control group receives the vehicle.

-

Histamine Challenge: After a specified pre-treatment time, the animals are challenged with an intravenous or aerosolized dose of histamine known to induce a significant bronchoconstrictor response.

-

Data Analysis: The protective effect of this compound is determined by comparing the magnitude of the histamine-induced bronchoconstriction in the treated group to the control group. The dose of this compound that produces a 50% inhibition of the histamine response (ED50) can be calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical characterization of a potential antihistamine like this compound.

Conclusion

While specific experimental data for this compound remains limited in publicly accessible literature, its classification as an antihistamine allows for a comprehensive understanding of its likely pharmacological profile based on the well-established principles of H1 receptor antagonism. The experimental protocols and comparative data presented in this guide provide a robust framework for the investigation and characterization of this compound's antihistaminic properties. Further research, including head-to-head comparative studies with other antihistamines, would be necessary to fully elucidate its potency, selectivity, and clinical efficacy.

References

Metoquizine: A Technical Whitepaper on a First-Generation Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Metoquizine, a first-generation antihistamine of the phenothiazine class. It details the compound's discovery, mechanism of action, pharmacological properties, and available pharmacokinetic data. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a consolidated source of technical information on this compound.

Introduction

This compound, also known as Mequitazine, is a histamine H1 receptor antagonist that was first patented in 1969 and introduced for medical use in 1976.[1] As a member of the phenothiazine chemical class, it exhibits both antihistaminic and anticholinergic properties.[1] It has been primarily used in the treatment of allergic conditions such as hay fever, allergic rhinitis, and urticaria.[2][3][4] While some sources mention its use in treating ulcers, substantial clinical evidence to support this indication is lacking in the available literature.

Discovery and Development

This compound was developed during the period of extensive research into phenothiazine derivatives for various therapeutic applications. Its discovery as a potent antihistamine with a distinct pharmacological profile marked an advancement in the management of allergic disorders.

Developmental Timeline:

-

1969: Patented.

-

1976: Introduced into medical use.

Mechanism of Action

Antihistaminic Activity

The primary mechanism of action of this compound is the competitive antagonism of histamine H1 receptors. In an allergic reaction, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various effector cells, leading to the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, itching, and smooth muscle contraction. This compound competitively binds to these H1 receptors, thereby blocking the effects of histamine and alleviating allergic symptoms.

Anticholinergic Activity

This compound also exhibits anticholinergic properties by acting as a muscarinic acetylcholine receptor antagonist. This action is responsible for some of its side effects, such as dry mouth and potential central nervous system effects.

Pharmacological Data

A summary of the available quantitative pharmacological data for this compound is presented below.

Table 1: Receptor Binding and Potency

| Parameter | Receptor | Value | Species | Reference |

| pA2 | Histamine H1 | 9.95 ± 0.44 | Guinea Pig (ileum) | |

| Ki | Histamine H1 | 8.24 (-log[M]) | Human | |

| Ki | Muscarinic M1 | 8.25 (-log[M]) | Human | |

| Ki | Muscarinic M2 | 7.85 (-log[M]) | Human | |

| Ki | Muscarinic M3 | 8.28 (-log[M]) | Human | |

| Ki | Muscarinic M4 | 7.96 (-log[M]) | Human | |

| Ki | Muscarinic M5 | 7.96 (-log[M]) | Human |

Table 2: Pharmacokinetic Properties in Humans (Single 5 mg Oral Dose)

| Parameter | Value | Reference |

| Peak Serum Concentration (Cmax) | 3.19 ± 1.70 ng/mL | |

| Time to Peak Concentration (Tmax) | 5.67 ± 1.68 hours | |

| Elimination Half-life (t1/2) | 45 ± 26 hours | |

| Elimination Rate Constant (Kel) | 0.018 ± 0.007 h⁻¹ | |

| Urinary Excretion (72h, unchanged + glucuronidated) | 10.9 ± 3.3% of dose |

Synthesis

The synthesis of this compound has been described through various routes. One common method involves the use of 3-quinuclidinone and phenothiazine as starting materials. The process includes the preparation of a key intermediate, 10-(3-hydroxy-1-azabicyclooct-3-ylmethyl)-phenothiazine, which then undergoes chlorination, elimination, and subsequent reduction to yield this compound. Another reported method involves the palladium-catalyzed allylic alkylation of sodium phenothiazinate. A patented method describes the reaction of a lithium-containing phenothiazine derivative with 3-methane sulphonyl oxymethyl-1-aza-bicyclo(2,2,2)-octane.

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the pharmacological data presented are not extensively available in the public domain. The following provides a general overview of the methodologies cited in the referenced literature.

Determination of pA2 for Histamine H1 Receptor Antagonism

The pA2 value was determined using a Schild plot analysis. This classical pharmacological method involves measuring the antagonistic effect of this compound on histamine-induced contractions of isolated guinea-pig ileum.

-

Tissue Preparation: Segments of guinea-pig ileum are suspended in an organ bath containing a physiological salt solution.

-

Histamine Dose-Response: Cumulative dose-response curves to histamine are obtained.

-

Antagonist Incubation: The tissue is incubated with increasing concentrations of this compound.

-

Shift in Dose-Response: The dose-response curves to histamine are repeated in the presence of this compound, which causes a parallel rightward shift.

-

Schild Plot: The dose ratios are calculated and a Schild plot is constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.

Radioligand Binding Assays for Receptor Affinity (Ki)

The Ki values for histamine H1 and muscarinic receptors were likely determined using radioligand binding assays.

-

Membrane Preparation: Membranes from cells expressing the target receptor are prepared.

-

Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand that binds to the receptor of interest.

-

Competition Binding: The incubation is performed in the presence of various concentrations of unlabeled this compound.

-

Separation and Counting: Bound and free radioligand are separated, and the amount of bound radioactivity is measured.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Pharmacokinetic Studies in Humans

Pharmacokinetic parameters were determined following a single oral administration of a 5 mg dose of this compound to healthy volunteers.

-

Dosing: Subjects received a single oral dose of this compound.

-

Blood Sampling: Blood samples were collected at various time points post-dosing.

-

Drug Concentration Analysis: Serum concentrations of this compound were quantified using a sensitive analytical method such as gas-liquid chromatography/mass spectrometry (GC/MS).

-

Pharmacokinetic Analysis: The concentration-time data were used to calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and Kel.

Clinical Studies Overview

Clinical trials have primarily focused on the efficacy and safety of this compound in the treatment of allergic conditions.

-

Allergic Rhinitis (Hay Fever): A single-blind, multicenter trial comparing this compound (5 mg twice daily) with terfenadine (60 mg twice daily) in 59 patients with hay fever found both treatments to be equally effective in reducing nasal and ocular symptoms over a 14-day period. Another double-blind, placebo-controlled study in 69 patients with seasonal allergic rhinitis showed that both loratadine and mequitazine significantly relieved nasal symptoms compared to placebo.

-

Allergic Conjunctivitis: A double-blind, randomized, placebo-controlled study using a conjunctival provocation test with grass pollen allergens in 20 subjects demonstrated that 0.05% mequitazine eye-drops significantly reduced the composite score of allergic symptoms (redness, chemosis, tearing, and itching) compared to placebo.

Conclusion

This compound is a first-generation antihistamine with a well-established role in the management of allergic conditions. Its primary mechanism of action is through competitive antagonism of the histamine H1 receptor, and it also possesses anticholinergic activity. This whitepaper has summarized the key technical information available on this compound, including its discovery, mechanism of action, pharmacological data, synthesis, and clinical use. While this compound has been in clinical use for several decades, this compilation of its technical profile provides a valuable resource for researchers and drug development professionals. Further research could focus on more detailed elucidation of its signaling pathways and a definitive assessment of its therapeutic potential in other indications.

References

- 1. Mequitazine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Mequitazine used for? [synapse.patsnap.com]

- 4. [Efficiency of mequitazine in the treatment of allergic rhinitis and chronic urticaria in children. A bibliographic systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

Metoquizine Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoquizine is an antihistamine medication whose structure-activity relationship (SAR) is not extensively detailed in publicly available scientific literature. This guide provides a comprehensive overview of the likely SAR principles governing the activity of this compound by examining the well-established SAR of first-generation H1 antihistamines and the medicinal chemistry of the quinazoline scaffold, a core component of this compound's broader chemical class. This document synthesizes available information to construct a theoretical framework for the rational design of novel this compound analogs, details generalized experimental protocols for their evaluation, and visualizes key concepts to aid in research and development.

Introduction to this compound

This compound is recognized as an antihistamine, a class of drugs that antagonize the action of histamine at its receptors, thereby alleviating allergic symptoms. Its chemical structure is characterized by a complex heterocyclic system. While specific clinical and pharmacological data are sparse, its classification as an antihistamine suggests its primary mechanism of action is the blockade of histamine H1 receptors. Understanding the relationship between its chemical structure and biological activity is crucial for the optimization of its therapeutic properties and the development of new, more effective derivatives.

The Pharmacophore of H1 Antihistamines: A Foundation for this compound SAR

The general structure-activity relationship for first-generation H1 antihistamines provides a critical starting point for understanding this compound. These compounds typically possess a common pharmacophore consisting of:

-

Two aromatic rings (Ar1, Ar2): These are essential for binding to the H1 receptor, likely through van der Waals and pi-pi stacking interactions.

-

A spacer atom (X): This can be an oxygen, nitrogen, or carbon, connecting the aromatic moieties to the amino group.

-

An ethylamine backbone: A two- or three-carbon chain is generally optimal for spacing the key functional groups.

-

A terminal tertiary amine (NRR'): This group is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the H1 receptor.

The following diagram illustrates this general pharmacophore.

Unveiling the Muscarinic Receptor Affinity of Metoquizine: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific quantitative data on the in vitro binding affinity of Metoquizine (also known as Metiquazine) to individual muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). This compound is identified as an anticholinergic compound and a muscarinic receptor antagonist, historically used in the treatment of ulcers. Due to the absence of specific binding data (Kᵢ or IC₅₀ values), this guide will provide a comprehensive framework for assessing the muscarinic receptor binding affinity of a test compound, using well-characterized, publicly available data for established muscarinic antagonists as illustrative examples. This guide is intended to serve as a detailed blueprint for the experimental determination of a compound's affinity profile.

Introduction to Muscarinic Receptor Binding Affinity

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, are distributed throughout the body and are involved in a myriad of physiological functions. Consequently, they are significant targets for therapeutic intervention in a range of diseases.

Determining the in vitro binding affinity of a compound like this compound to each muscarinic receptor subtype is a critical step in drug discovery and development. This process elucidates the compound's potency and selectivity, which are key determinants of its potential therapeutic efficacy and side-effect profile. High-affinity binding suggests that the compound can interact with the receptor at low concentrations, while the selectivity profile indicates its propensity to bind to the intended receptor subtype over others.

Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a receptor. These assays measure the displacement of a radiolabeled ligand with a known affinity by an unlabeled test compound. The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity.

Quantitative Binding Affinity Data

The following table presents illustrative binding affinity (Kᵢ) data for well-characterized muscarinic antagonists. This data is provided to demonstrate how the binding profile of a compound across the five muscarinic receptor subtypes is typically presented. The Kᵢ values are expressed in nanomolar (nM), where a lower value indicates a higher binding affinity.

| Compound | M1 (Kᵢ, nM) | M2 (Kᵢ, nM) | M3 (Kᵢ, nM) | M4 (Kᵢ, nM) | M5 (Kᵢ, nM) |

| Pirenzepine | 15 | 300 | 250 | 100 | 200 |

| AF-DX 116 | 1500 | 100 | 800 | 200 | 1000 |

| 4-DAMP | 1 | 10 | 0.5 | 5 | 2 |

| Methoctramine | 100 | 10 | 200 | 50 | 150 |

| Atropine | 1 | 1 | 1 | 1 | 1 |

Note: The data in this table are representative values from various sources and are intended for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

A detailed methodology is essential for obtaining reliable and reproducible binding affinity data. The following section outlines a typical experimental protocol for a radioligand competition binding assay to determine the affinity of a test compound for the M1-M5 muscarinic receptor subtypes.

Materials and Reagents

-

Cell Lines: Stably transfected Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound (or other compound of interest).

-

Reference Compounds: Atropine (for non-specific binding determination), and subtype-selective antagonists for validation.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid for radioactivity counting.

-

96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).

-

Cell Harvester: For rapid filtration of assay plates.

-

Liquid Scintillation Counter: To measure radioactivity.

Membrane Preparation

-

Cell Culture: Grow the transfected cells to approximately 80-90% confluency in appropriate cell culture flasks.

-

Harvesting: Detach the cells from the flasks using a non-enzymatic cell dissociation solution.

-

Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a glass-Teflon homogenizer.

-

Isolation of Membranes: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold membrane preparation buffer. Repeat the centrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay

-

Assay Setup: The assay is performed in a 96-well plate format. Each well will have a final volume of 200 µL.

-

Addition of Reagents:

-

Add 50 µL of assay buffer to all wells.

-

Add 50 µL of the test compound (this compound) at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine).

-

Add 50 µL of the radioligand ([³H]-NMS) at a final concentration close to its Kₑ value (typically 0.1-1.0 nM).

-

Add 50 µL of the prepared cell membranes (containing the specific muscarinic receptor subtype) to initiate the binding reaction. The amount of membrane protein per well should be optimized to ensure a sufficient signal-to-noise ratio.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination of Reaction: Terminate the incubation by rapid filtration through the 96-well filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity in a liquid scintillation counter.

Data Analysis

-

Data Processing: The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound.

-

Specific Binding (%) = [(Total Binding - Compound Binding) / (Total Binding - Non-specific Binding)] x 100

-

-

IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the underlying biological pathways.

Conclusion

While specific in vitro binding affinity data for this compound at the five muscarinic receptor subtypes is not currently available in the public domain, this guide provides a comprehensive framework for its determination. By employing radioligand binding assays with cells expressing individual muscarinic receptor subtypes, researchers can elucidate the affinity and selectivity profile of this compound or any other compound of interest. This information is paramount for understanding its pharmacological properties and for guiding further drug development efforts. The provided protocols and diagrams serve as a robust starting point for any laboratory equipped for receptor binding studies.

The Anticholinergic Profile of Mequitazine: A Technical Overview of its Parasympathetic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitazine, a second-generation antihistamine of the phenothiazine class, is primarily recognized for its efficacy in managing allergic conditions such as rhinitis and urticaria.[1] Beyond its well-established H1 receptor antagonism, Mequitazine exhibits significant anticholinergic properties, leading to the inhibition of the parasympathetic nervous system.[1][2] This technical guide provides an in-depth exploration of the mechanisms, quantitative parameters, and experimental methodologies underlying the parasympathetic inhibitory effects of Mequitazine. The following sections will detail its interaction with muscarinic acetylcholine receptors, the associated signaling pathways, and the experimental protocols used to characterize its anticholinergic activity. This document assumes the user is referring to Mequitazine, as "Metoquizine" is likely a misspelling and literature on a drug with that name with parasympathetic inhibitory effects is not available.

Core Mechanism: Muscarinic Receptor Antagonism

The parasympathetic nervous system exerts its effects primarily through the release of the neurotransmitter acetylcholine (ACh), which binds to and activates muscarinic acetylcholine receptors (mAChRs) on target cells.[3] Mequitazine functions as a competitive antagonist at these receptors, binding to them without initiating a cellular response, thereby blocking the effects of ACh.[4] This blockade of mAChRs is the fundamental mechanism behind Mequitazine's parasympathetic inhibition.

There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The clinical effects of a muscarinic antagonist are determined by its affinity for these different subtypes.

Signaling Pathways Inhibited by Mequitazine

Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger specific intracellular signaling cascades upon activation by acetylcholine. Mequitazine, by blocking these receptors, prevents the initiation of these downstream events.

-

M1, M3, and M5 Receptor (Gq/11) Pathway Inhibition: These receptors are coupled to the Gq/11 family of G-proteins. Acetylcholine binding normally activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction. Mequitazine's antagonism of these receptors prevents this entire sequence.

-

M2 and M4 Receptor (Gi/o) Pathway Inhibition: These receptors are coupled to the Gi/o family of G-proteins. Acetylcholine activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and various ion channels. By blocking these receptors, Mequitazine prevents the Gi/o-mediated inhibitory effects.

Quantitative Data on Mequitazine's Anticholinergic Activity

The anticholinergic potency of Mequitazine has been quantified through various experimental assays, primarily focusing on its binding affinity for muscarinic receptors (Ki and pKi values) and its functional antagonism (pA2 value).

| Parameter | Value | Receptor/Tissue | Method | Reference |

| Ki | 5.0-38 nM | Muscarinic Receptors (Bovine Cerebral Cortex) | Radioligand Binding Assay | |

| pKi (M1) | > 7 (+++) | Human Muscarinic M1 Receptor | Not Specified | |

| pKi (M2) | > 7 (+++) | Human Muscarinic M2 Receptor | Not Specified | |

| pKi (M3) | > 7 (+++) | Human Muscarinic M3 Receptor | Not Specified | |

| pKi (M4) | > 7 (+++) | Human Muscarinic M4 Receptor | Not Specified | |

| pKi (M5) | > 7 (+++) | Human Muscarinic M5 Receptor | Not Specified | |

| pA2 | 9.95 ± 0.44 | Histamine H1 Receptor (Guinea-pig ileum) | Schild Plot |

Note: The pA2 value provided is for Mequitazine's antihistaminic activity, which is often assessed in similar experimental setups to its anticholinergic activity. A specific pA2 value for its antagonism of acetylcholine-induced contractions was not found in the reviewed literature.

Experimental Protocols

The quantitative data presented above are derived from established pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This assay directly measures the affinity of a drug for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of Mequitazine for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).

-

Radioligand: A high-affinity, non-selective muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]NMS).

-

Unlabeled Mequitazine at a range of concentrations.

-